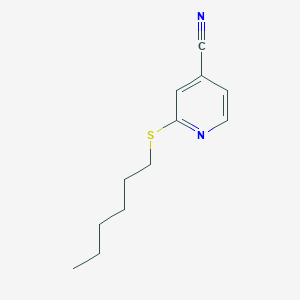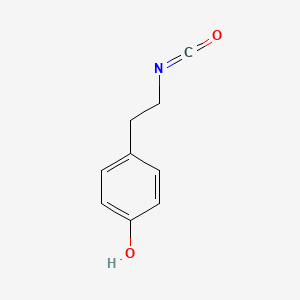
4-(2-Isocyanatoethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Isocyanatoethyl)phenol is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a phenol group substituted with an isocyanatoethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isocyanatoethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which is subsequently treated with an amine to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Isocyanatoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isocyanate group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of phenol.
Scientific Research Applications
4-(2-Isocyanatoethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and advanced materials through click chemistry reactions.
Biology: The compound is explored for its potential in bioconjugation and immobilization of biomolecules on surfaces.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 4-(2-Isocyanatoethyl)phenol involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymerization and surface modification. The phenol group can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall functionality.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Nitrophenol: A phenol derivative with a nitro group at the para position.
4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.
Uniqueness: 4-(2-Isocyanatoethyl)phenol is unique due to the presence of both a reactive isocyanate group and a phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
132740-46-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-(2-isocyanatoethyl)phenol |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 |
InChI Key |
UHZCPBRALDCPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


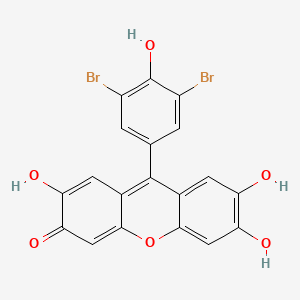
![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
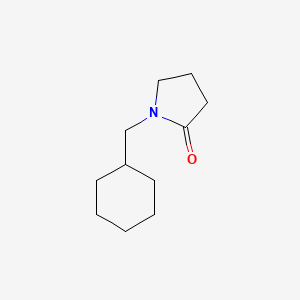

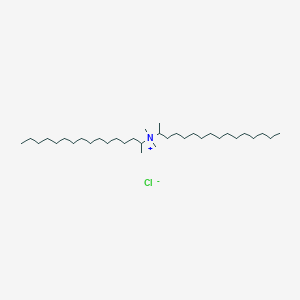

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
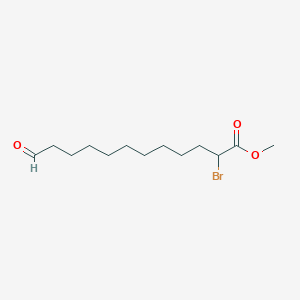
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

